5-Oxohexyl Biotin

Übersicht

Beschreibung

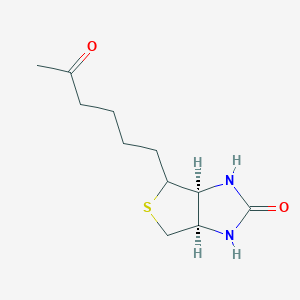

5-Oxohexyl Biotin is a chemical compound with the molecular formula C11H18N2O2S . It is categorized as an impurity of D-Biotin . The IUPAC name for this compound is (3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one .

Molecular Structure Analysis

The molecular structure of 5-Oxohexyl Biotin consists of two fused rings: an imidazol (ureido) and a sulfur-containing (tetrahydrothiophene) ring. The latter is extended via a valeric acid side-chain, which is attached in a cis-configuration with respect to the ureido ring .Wissenschaftliche Forschungsanwendungen

Biotin-Containing Polymers for Biomolecule Conjugation

Biotinylated polymers with side-chain aldehydes, such as those created using 6-oxohexyl acrylate (6OHA), have been prepared for use as multifunctional scaffolds. These polymers, synthesized via reversible addition-fragmentation chain transfer polymerization, are analyzed for their potential in biomolecule conjugation, including the formation of conjugates with streptavidin (Alconcel et al., 2013).

DNA Damage and Electron-Induced Damage of Biotin

The functionality of biotin, especially in intermolecular binding and covalent coupling to other molecules, is affected by dissociative electron attachment (DEA). This process leads to the decomposition of biotin's ring structure and carboxyl group, impacting its capability for intermolecular binding and covalent coupling (Keller et al., 2013).

Role of Biotin in Metabolism and Gene Regulation

Biotin serves as a coenzyme for several carboxylases and is involved in metabolic homeostasis. Its role extends beyond metabolism to gene regulation, where it affects chromatin structure and gene regulation via its attachment to histones (Zempleni et al., 2021).

Enhancement of Drug Delivery and Cancer Therapy

Biotin-decorated poly(amido)amine (PAMAM) dendrimer nanoparticles have been developed to enhance tumor-specific delivery and intracellular uptake of anticancer drugs via receptor-mediated endocytosis. This approach targets biotin receptors overexpressed by various solid cancer cells, potentially improving the efficiency and reducing side effects of chemotherapy (Hanurry et al., 2020).

Biotin in Immunological and Inflammatory Functions

The water-soluble vitamin biotin plays a crucial role in immunological and inflammatory functions. Its deficiency can lead to cutaneous inflammation and immunological disorders, highlighting its importance beyond its well-known role as a co-factor for carboxylases (Kuroishi, 2015).

Biotin Labeling of Oligodeoxyribonucleotides

Biotin has been used to label oligodeoxyribonucleotides, enabling their hybridization with labeled probes and facilitating various biochemical and molecular biology applications (Kempe et al., 1985).

Eigenschaften

IUPAC Name |

(3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-7(14)4-2-3-5-9-10-8(6-16-9)12-11(15)13-10/h8-10H,2-6H2,1H3,(H2,12,13,15)/t8-,9?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKZJRGKHXINPU-SMILAEQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CCCCC1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729783 | |

| Record name | (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | |

CAS RN |

1160188-05-5 | |

| Record name | (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

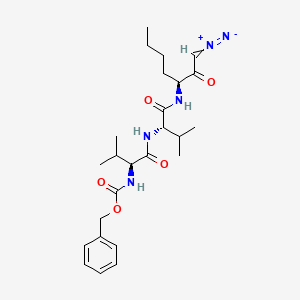

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3,5-Bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(4+)](/img/structure/B1146147.png)

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)